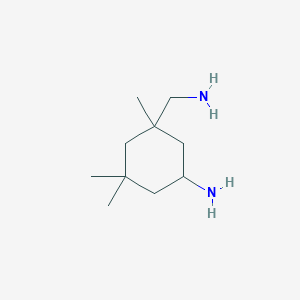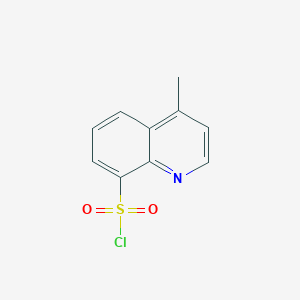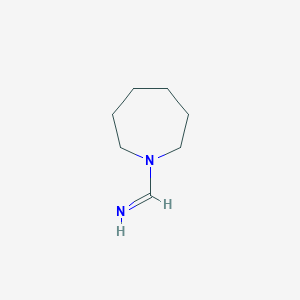
Azepan-1-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-ylmethanimine, also known as 2-amino-5-azepanone or AAM, is a chemical compound that has shown potential as a pharmacological agent. It belongs to the class of heterocyclic compounds and has a ring structure consisting of six carbon atoms and one nitrogen atom. AAM is a relatively new compound that has gained attention due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of AAM is not fully understood. However, it is believed to interact with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. AAM has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
AAM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. AAM has also been shown to have antioxidant properties and can reduce oxidative stress in the brain. It has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
AAM has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. AAM has also shown promising results in animal studies, making it an attractive compound for further research. However, AAM has some limitations for lab experiments. Its mechanism of action is not fully understood, and more studies are needed to determine its full potential. AAM is also a relatively new compound, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for research on AAM. One of the most promising areas of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. AAM has also shown potential as an analgesic and anesthetic agent. More studies are needed to determine the safety and efficacy of AAM in humans. Further research is also needed to determine the full mechanism of action of AAM and its potential use in other areas of medicine.
Conclusion:
In conclusion, AAM is a chemical compound that has shown potential as a pharmacological agent. The synthesis method of AAM involves the reaction between 5-oxo-1-azepaneacetic acid and ammonia. AAM has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. AAM has also been studied for its potential use as an analgesic and anesthetic agent. The mechanism of action of AAM is not fully understood, and more studies are needed to determine its full potential. AAM has several advantages for lab experiments, but its safety profile has not been fully established. There are several future directions for research on AAM, and more studies are needed to determine its full potential in medicine.
Méthodes De Synthèse
The synthesis of AAM involves the reaction between 5-oxo-1-azepaneacetic acid and ammonia. The reaction takes place in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product is essential for its use in scientific research.
Applications De Recherche Scientifique
AAM has shown potential as a pharmacological agent due to its ability to interact with various receptors in the body. It has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. AAM has also been studied for its potential use as an analgesic and anesthetic agent. The scientific research on AAM is still in its early stages, and more studies are needed to determine its full potential.
Propriétés
IUPAC Name |
azepan-1-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGPZAAXAKOAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-ylmethanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

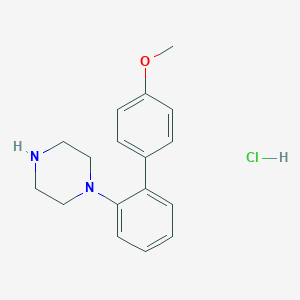
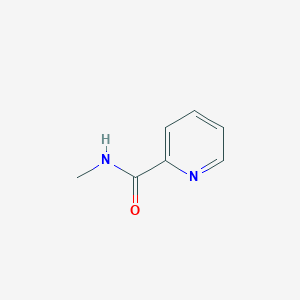
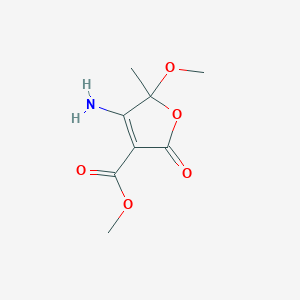

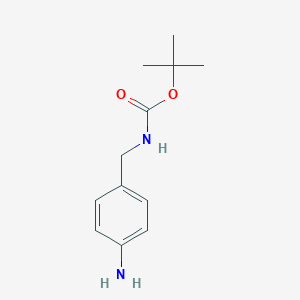
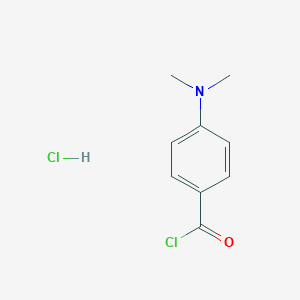
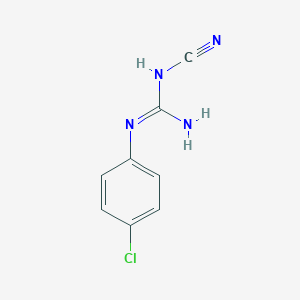
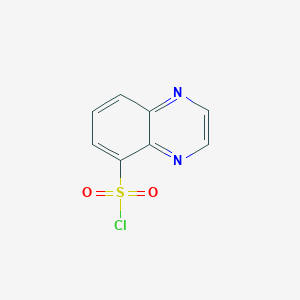
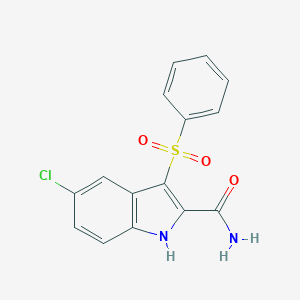


![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
